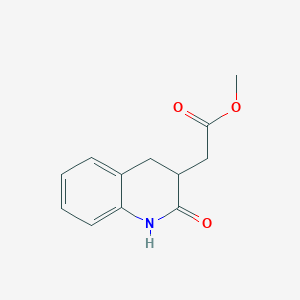

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Overview

Description

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a compound that falls within the class of tetrahydroquinoline derivatives. These compounds have garnered interest due to their potential pharmacological properties, including anti-cancer activity. The compound's relevance is highlighted by its structural similarity to key biological molecules and its ability to interact with enzymes such as methionine synthase (MetS), which plays a role in the methylation processes essential for DNA synthesis and repair in tumor cells .

Synthesis Analysis

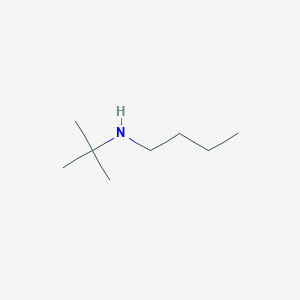

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, leading to the formation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . Another method includes the use of microwave irradiation to react aromatic aldehydes with dimedone and methyl acetoacetate, yielding methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with high yields and in a short time . Additionally, a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate has been developed to synthesize 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . NMR spectroscopy is another powerful tool used to determine the structure of these compounds, as demonstrated in the elucidation of the structure of methyl 2,7,7-trimethyl-5-oxo-4-(4-hydroxyphenyl-3-methoxy)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, thermal isomerization can lead to the formation of 4-acetoxy-1-benzyl-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines. These compounds can further react with organic acids to yield 1,4-trans- and cis-4-acyloxy-1-benzyl derivatives, and with hydrohalic acids to afford 1-benzyl-5-halogeno-6-hydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can be characterized using various analytical techniques. Spectroscopic and spectrometric methods provide insights into the electronic structure and functional groups present in the molecule. Thermal analyses, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can be used to study the thermal stability and decomposition patterns of these compounds .

Scientific Research Applications

-

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

- Application : This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

-

Synthesis of fused quinazolinone derivatives

- Application : This compound is potentially used in the synthesis of fused quinazolinone derivatives .

- Method : The method involves the synthesis of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

- Results : The synthesized compounds display unique biological activities .

-

Synthesis of 4-Hydroxy-2-quinolones

- Application : This compound could potentially be used in the synthesis of 4-Hydroxy-2-quinolones .

- Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

- Results : The synthesized compounds display unique biological activities .

-

Medicinal Chemistry of 1,2,3,4-tetrahydroisoquinoline Analogs

- Application : This compound could potentially be used in the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .

- Method : The method involves the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs .

- Results : The synthesized compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

-

Synthesis of Coumarin Derivatives

- Application : This compound could potentially be used in the synthesis of coumarin derivatives .

- Method : The method involves the synthesis of coumarin derivatives .

- Results : The synthesized compounds have been proven to function as anti-coagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

-

Synthesis of Imidazole Containing Compounds

- Application : This compound could potentially be used in the synthesis of imidazole containing compounds .

- Method : The method involves the synthesis of imidazole containing compounds .

- Results : The synthesized compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

- Application : This compound could potentially be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

- Method : The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

- Results : The method provides a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

-

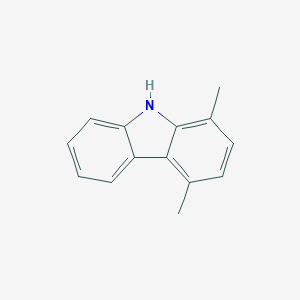

Synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles

- Application : This compound could potentially be used in the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .

- Method : The method involves the synthesis of N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles .

- Results : The synthesized compounds display antimicrobial and anti-cancer activities .

Safety And Hazards

properties

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQVNZTFJUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | |

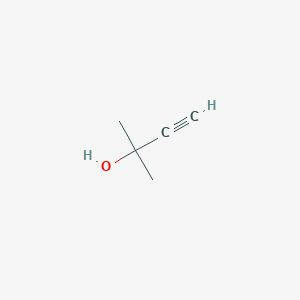

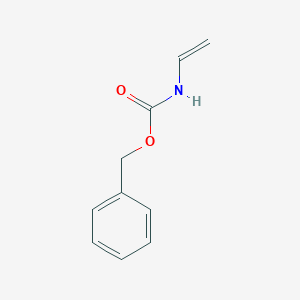

Synthesis routes and methods I

Procedure details

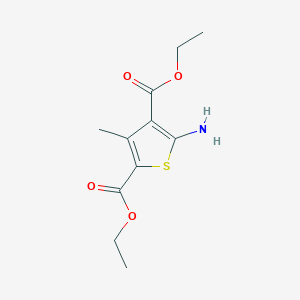

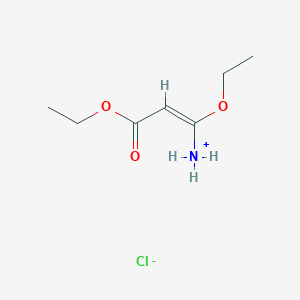

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.